Product packaging for 2-Methyl-4-(piperazin-1-YL)pyrimidine(Cat. No.:CAS No. 131816-67-6)

2-Methyl-4-(piperazin-1-YL)pyrimidine

Cat. No.: B159720
CAS No.: 131816-67-6
M. Wt: 178.23 g/mol
InChI Key: WYEQVNKICBCRPY-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperazin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates pyrimidine and piperazine rings, is frequently explored in the design of novel bioactive molecules . Piperazine-pyrimidine hybrids are of significant interest in early-stage drug discovery, particularly in oncology, with research indicating their potential as scaffolds for developing inhibitors of specific cancer targets . The structural motif is also investigated in other therapeutic areas, including the development of neuroprotective agents . Researchers utilize this compound as a key intermediate to generate more complex structures for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4 B159720 2-Methyl-4-(piperazin-1-YL)pyrimidine CAS No. 131816-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEQVNKICBCRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564555
Record name 2-Methyl-4-(piperazin-1-yl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131816-67-6
Record name 2-Methyl-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(piperazin-1-yl)pyrimidine
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Synthetic Methodologies for 2 Methyl 4 Piperazin 1 Yl Pyrimidine and Analogues

Classical Synthetic Routes to Pyrimidine-Piperazine Hybrids

Traditional methods for constructing pyrimidine-piperazine scaffolds have long relied on foundational reactions of organic chemistry, providing robust and well-understood pathways to these molecules.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Piperazine (B1678402) Ring Introduction

Nucleophilic aromatic substitution (SNAr) stands out as a primary and widely utilized method for introducing a piperazine ring onto a pyrimidine (B1678525) core. researchgate.netresearchgate.net This reaction typically involves the displacement of a leaving group, most commonly a halogen, from an electron-deficient pyrimidine ring by the nucleophilic nitrogen of a piperazine derivative. mdpi.comnih.gov

The efficiency of the SNAr reaction is contingent on the electronic nature of the pyrimidine ring; the presence of electron-withdrawing groups enhances the ring's susceptibility to nucleophilic attack. The reaction is often carried out by reacting a chloropyrimidine with piperazine or its N-substituted derivatives. For instance, the synthesis of 2-(1-Piperazinyl)pyrimidine can be achieved by reacting a 2-chloropyrimidine (B141910) with piperazine in the presence of a base like potassium carbonate in an aqueous medium. chemicalbook.com This method has been improved to increase yields, for example, achieving an 88% yield for certain 4,6-disubstituted-pyrimidin-2-yl)piperazine derivatives. chemicalbook.com

A common precursor for these syntheses is a halogenated pyrimidine. For example, 2,4-dichloro-5-methylpyrimidine (B13550) can be reacted with an appropriate piperazine derivative to form the desired pyrimidine-piperazine linkage. acs.org The reaction conditions can be tailored, often involving a suitable solvent like isopropanol (B130326) and a base such as N,N-diisopropylethylamine (DIPEA), with heating to drive the reaction to completion. acs.org Similarly, multi-step syntheses often employ SNAr as a key step. In one such sequence, 4-(4-chlorophenyl)piperazine dihydrochloride (B599025) is reacted with ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of cesium carbonate and sodium iodide in DMSO to achieve N-alkylation. researchgate.netallfordrugs.com

The following table summarizes representative SNAr reactions for the synthesis of pyrimidine-piperazine derivatives:

Interactive Table 1: Examples of SNAr Reactions in Pyrimidine-Piperazine Synthesis
Pyrimidine Substrate Piperazine Reagent Base/Catalyst Solvent Conditions Product Type Yield
2-Chloropyrimidine Piperazine K2CO3 Water 50-65 °C 2-(1-Piperazinyl)pyrimidine 88% chemicalbook.com
2,4-Dichloro-5-methylpyrimidine N-substituted piperazine DIPEA Isopropanol 90 °C, reflux 2-(Piperazin-1-yl)-4-chloro-5-methylpyrimidine derivative 45% acs.org
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine N-Phenylpiperazine KOH (catalytic) Ethanol Reflux, 12 h 4-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine Not specified nih.gov

Cyclization and Condensation Reactions in Pyrimidine-Piperazine Scaffold Construction

The construction of the pyrimidine ring itself, often followed by or concurrent with piperazine introduction, is another classical approach. These methods typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as guanidine (B92328) or urea (B33335). nih.govmdpi.com

For example, thiophene-substituted chalcones can be cyclized with thiourea (B124793) in the presence of potassium hydroxide (B78521) to form pyrimidine-2-thiols. These intermediates can then be further functionalized and subsequently reacted with a piperazine derivative. nih.gov Another strategy involves the Dieckmann condensation, an intramolecular Claisen condensation of diesters, to form cyclic β-keto esters which can serve as precursors for more complex heterocyclic systems. libretexts.org While not directly forming the pyrimidine-piperazine link, these cyclization reactions are fundamental to building the pyrimidine core before the piperazine moiety is introduced. nih.gov

Modern and Optimized Synthetic Approaches

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic chemistry has introduced more efficient and versatile techniques.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrimidine-piperazine derivatives. eurekaselect.com This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. eurekaselect.comresearchgate.net The synthesis of various pyrimidine derivatives, including those that could be precursors to piperazine hybrids, has been successfully achieved using microwave irradiation. For instance, the condensation of chalcones with guanidine hydrochloride can be efficiently carried out under microwave conditions. eurekaselect.com This method is noted for being environmentally safer and more time-efficient. researchgate.net

Interactive Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Advantage of Microwave Reference
Pyrimidine synthesis from chalcones Reflux, several hours Irradiation, few minutes Reduced reaction time, higher yields eurekaselect.com
Synthesis of poly-fused pyrimidines Heating, hours Irradiation, 8 minutes Time saving, yield enhancement (e.g., 42-55% to 69-88%) researchgate.net

C-H Functionalization Strategies for Diversification of Piperazine Ring

Direct C-H functionalization has become a transformative strategy for introducing structural diversity into heterocyclic compounds. rsc.org While the C-H functionalization of pyrimidines is an active area of research, researchgate.net applying these methods to the piperazine ring within a pyrimidine-piperazine hybrid presents unique challenges. The presence of two nitrogen atoms in the piperazine ring can complicate reactivity, often leading to side reactions or inhibiting the desired transformation. nih.govmdpi.com

Despite these difficulties, progress has been made, particularly through photoredox catalysis. nih.gov For instance, N-Boc protected piperazine can undergo α-arylation when reacted with 1,4-dicyanobenzenes under photoredox conditions. mdpi.com This method provides a direct way to introduce aryl groups onto the carbon skeleton of the piperazine ring, a modification that is difficult to achieve through traditional methods. mdpi.com Another innovative approach is the use of stannyl (B1234572) amine protocol (SnAP) reagents, which allow for the de novo synthesis of C-H functionalized piperazines through a streamlined condensation and cyclization process. mdpi.comencyclopedia.pub These modern techniques offer powerful ways to create novel analogues of 2-Methyl-4-(piperazin-1-YL)pyrimidine with diverse substituents on the piperazine ring, which is crucial for fine-tuning the pharmacological properties of these molecules. nih.govencyclopedia.pub

Challenges and Advancements in the Synthesis of Substituted Pyrimidine-Piperazine Compounds

The synthesis of pyrimidine-piperazine scaffolds, core components in numerous pharmacologically active molecules, is a well-established field. However, it is not without its difficulties. Researchers continually face challenges related to reaction control, efficiency, and environmental impact. In response, significant advancements have been made, offering novel solutions to these persistent problems. The primary method for coupling a piperazine moiety to a pyrimidine ring is through nucleophilic aromatic substitution (SNAr), where a halogenated pyrimidine reacts with piperazine. nih.gov

Key Challenges in Synthesis

A principal challenge in the synthesis of substituted pyrimidine-piperazine compounds is achieving regioselectivity , particularly when using polysubstituted pyrimidines. For instance, with a precursor like 2,4-dichloropyrimidine (B19661), the incoming piperazine nucleophile can potentially attack either the C2 or C4 position. nih.gov Studies and theoretical calculations using Frontier Molecular Orbital Theory have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position due to a higher LUMO coefficient and greater stabilization of the Meisenheimer intermediate. stackexchange.commdpi.com However, this selectivity can be influenced by the specific substituents on the pyrimidine ring and the reaction conditions, necessitating careful control to avoid the formation of isomeric mixtures.

Furthermore, traditional synthetic methods often rely on harsh reaction conditions . These can include high temperatures, prolonged reaction times (e.g., 12 hours or more), and the use of strong bases and volatile organic solvents. nih.gov Such conditions not only increase energy consumption but can also limit the tolerance of other functional groups on the reacting molecules, thereby narrowing the scope of possible analogues. The structural diversity of piperazine-containing drugs has historically been limited, with most substitutions occurring at the nitrogen atoms rather than the carbon atoms of the piperazine ring, a challenge attributed to the difficulty of C-H functionalization. mdpi.com

Advancements in Synthetic Strategies

To overcome these challenges, medicinal and organic chemists have developed a range of advanced synthetic strategies that offer greater efficiency, control, and sustainability.

Catalytic Systems: The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized C-N bond formation, allowing for the synthesis of N-arylpiperazines under milder conditions than traditional SNAr reactions. nih.gov These methods are particularly useful for coupling piperazines to less reactive aryl halides. Similarly, copper-catalyzed Ullmann-type reactions provide another effective, albeit older, alternative. nih.gov

Green Chemistry Approaches: A notable advancement is the move towards more environmentally benign synthetic protocols. The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic solvent has been shown to dramatically accelerate SNAr reactions on nitrogen-containing heterocycles. nih.gov In one study, reactions were completed in as little as five minutes at 120 °C in PEG-400, yielding excellent product quantities and simplifying the workup process. nih.gov The use of water as a solvent has also been explored, providing a green and cost-effective medium for the reaction of chloropyrimidines with piperazine. chemicalbook.com

Modern Catalytic Methods: More recent innovations include the application of photoredox catalysis . This technique uses visible light to initiate reactions under exceptionally mild conditions. It has been successfully employed for the C-H arylation and functionalization of the piperazine ring itself, a previously formidable challenge. mdpi.comorganic-chemistry.org This opens the door to creating a much wider diversity of substituted piperazine analogues that were previously inaccessible.

The table below summarizes and compares various synthetic approaches, highlighting the evolution from classical methods to modern, more efficient strategies.

Method Starting Materials Catalyst/Reagents Conditions Key Advantages/Disadvantages Reference(s)
Classical SNAr 2-Chloropyrimidine, PiperazinePotassium carbonateEthanol, Reflux, 12hSimple, but often requires long reaction times and high temperatures. nih.gov
SNAr in Water 2-Chloropyrimidine, PiperazinePotassium carbonateWater, 60-65 °C, 1hEnvironmentally friendly, but byproduct formation can occur. chemicalbook.com
SNAr in Green Solvent 4-Chloro-2-methylimidazo[1,5-a]pyrimidine, AminesNone (Solvent-mediated)PEG-400, 120 °C, 5 minExtremely fast, high yields, environmentally sound. nih.gov
Buchwald-Hartwig Amination Aryl halides, PiperazinePalladium catalyst (e.g., Pd(dppf)Cl2)Base (e.g., KOAc), DioxaneMild conditions, broad substrate scope, but requires expensive metal catalyst. nih.gov
Photoredox C-H Arylation Boc-piperazine, Nitroaryl halidesIridium photocatalystLight, DMF, 120 °CEnables direct C-H functionalization, mild conditions, but can be complex. nih.govmdpi.com

Regioselective Synthesis and Advanced Intermediates

Advancements have also been made in the strategic, multi-step synthesis of complex analogues. For example, regioselective reactions on 2,4-dichloropyrimidine derivatives can be achieved by carefully controlling the reaction temperature and stoichiometry. The more reactive C4 position can be substituted first with one amine, followed by a second substitution at the C2 position with a different amine, allowing for the construction of highly diverse structures. nih.gov The use of computational tools like Density Functional Theory (DFT) helps predict the reactivity of different positions on the pyrimidine ring, guiding the synthetic design to achieve the desired regioselectivity. mdpi.com

The development of novel building blocks and intermediates is another key area of progress. Synthesizing complex piperazine derivatives first, such as those with chiral centers or C-substitutions, and then coupling them to the pyrimidine core allows for greater structural complexity in the final molecule. tmc.edu

The table below provides examples of advanced pyrimidine-piperazine derivatives and the methods used for their synthesis.

Compound Class Synthetic Strategy Key Intermediates Purpose/Advancement Reference(s)
2,4-Disubstituted Pyrimidines Sequential SNAr2,4-Dichloropyrimidine, various aminesControlled, regioselective introduction of different functional groups at C2 and C4. nih.gov
Chrysin-based Hybrids Multi-component reaction followed by couplingPyrimidine-thiols, Hydrazine hydrateMolecular hybridization to create compounds with potential antibacterial activity. nih.gov
Macrocyclic Inhibitors Ring-closing metathesis or other macrocyclization techniques4-Pyrazole-2-amino pyrimidine coreTo create conformationally constrained molecules with high potency and selectivity. acs.org
C-H Functionalized Piperazines Photoredox-catalyzed radical generationAmino-acid-derived radical precursorsAvoids toxic reagents (like tin) and allows for novel C-substitutions on the piperazine ring. mdpi.com

Structure Activity Relationship Sar Studies of 2 Methyl 4 Piperazin 1 Yl Pyrimidine Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Core

The pyrimidine ring serves as a fundamental scaffold in this class of molecules. humanjournals.com Its planar structure is a crucial building block in nucleic acids and plays a significant role in cellular metabolism. humanjournals.com Modifications to this core can profoundly affect pharmacokinetic properties like solubility and metabolic stability, making SAR studies essential for drug design. humanjournals.com Research indicates that the biological activity, particularly cholinesterase inhibition, is sensitive to the steric and electronic characteristics of substituents at both the C-2 and C-4 positions of the pyrimidine ring. nih.gov

Positional Effects of Alkyl and Other Substituents on Biological Activity

The placement and nature of smaller substituents, such as alkyl groups, on the pyrimidine core are critical determinants of biological activity. In studies of 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors, the presence of a methyl group at the C-2 position is a common feature. The activity and selectivity of these compounds are highly sensitive to the steric and electronic parameters at these positions. nih.gov

For example, in a series designed as dual cholinesterase and Aβ-aggregation inhibitors, derivatives exhibited a wide range of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The variation in potency underscores the importance of the substitution pattern on the pyrimidine ring. nih.gov

Table 1: Effect of Pyrimidine Core Substitution on Cholinesterase Inhibition Data sourced from a study on 2,4-disubstituted pyrimidines. nih.gov

CompoundSubstitution at C-2Substitution at C-4AChE IC₅₀ (μM)BuChE IC₅₀ (μM)
7d1-MethylpiperazineN-benzyl-amineGood Inhibition-
9aPyrrolidineN-(naphth-1-ylmethyl)-amine5.5-
9e4-MethylpiperidineN-(naphth-1-ylmethyl)-amine-2.2

Influence of Heteroaryl and Aryl Substituents on Pharmacological Profiles

The introduction of aryl or heteroaryl groups onto the pyrimidine core can lead to significant interactions with biological targets, thereby shaping the pharmacological profile. Studies on 2-substituted aniline (B41778) pyrimidine derivatives as dual Mer/c-Met kinase inhibitors found that these groups were pivotal for inhibitory activity. nih.gov The benzene (B151609) group of the substituted aniline was shown to form π-π interactions with the kinase active site. nih.gov

The position of substitution on these appended rings also matters. For instance, in one series, para-substitution on an aniline ring resulted in superior activity compared to meta-substitution, suggesting that this arrangement allows for more effective binding with the target. nih.gov Similarly, replacing a pyridone ring with a urea (B33335) moiety and modifying the substitution pattern on the pyrimidine ring was a successful strategy in designing fibroblast growth factor receptor (FGFR) inhibitors. nih.gov

Table 2: Influence of Aryl Substitution on Mer/c-Met Kinase Inhibition Data from a study on 2-substituted aniline pyrimidine derivatives. nih.gov

CompoundCore StructureAryl/Heteroaryl SubstituentMer Kinase IC₅₀ (nM)c-Met Kinase IC₅₀ (nM)
14a2-Aniline PyrimidineMorpholine (B109124) amide (para)8.1144.0
14b2-Aniline PyrimidinePiperazine (B1678402) amide (para)9.6>1000
14e2-Aniline PyrimidineMorpholine amide (meta)Higher than paraHigher than para

Modifications and Functionalization of the Piperazine Ring in SAR Elucidation

The piperazine ring is a highly valued scaffold in drug discovery, largely due to its favorable physicochemical properties and synthetic tractability. nih.govmdpi.com Its two nitrogen atoms can be functionalized to improve pharmacokinetic characteristics, such as water solubility, and to orient pharmacophoric groups for optimal target interaction. nih.gov

N-Substitutions on the Piperazine Moiety and Their Pharmacological Implications

The nitrogen atom of the piperazine ring not attached to the pyrimidine core is a common site for modification, allowing for the introduction of a wide variety of substituents that can drastically alter biological activity. nih.gov

Antidepressant Activity: In series of N-(2-methoxyphenyl)piperazine derivatives, substitutions at the N4-position were evaluated for affinity toward serotonin (B10506) receptors. A 1-[(2-chloro-6-methylphenoxy)ethoxyethyl] substituent yielded a compound with very high affinity for the 5-HT₁A receptor (Ki <1 nM). nih.gov

MAO Inhibition: In a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioate derivatives, substitutions on the terminal piperazine ring led to selective MAO-A inhibitors. Compounds with 4-nitrophenyl and benzhydryl groups showed the most promising activity. nih.gov

Anticancer Activity: Combining a dicarboximide skeleton with aryl-/heteroarylpiperazine derivatives produced compounds with significant cytotoxicity against various cancer cell lines, with IC₅₀ values below 10 μM in some cases. nih.gov

Kinase Inhibition: For Mer/c-Met inhibitors, substituting the piperazine group with ethyl, isopropyl, cyclopropyl (B3062369) methyl, and acetyl groups was found to retain Mer inhibitory activity. nih.gov

Table 3: Pharmacological Impact of N-Piperazine Substitutions Data compiled from various studies. nih.govnih.govnih.gov

Core ScaffoldN-SubstituentTargetActivity
1-(2-methoxyphenyl)piperazine(2-chloro-6-methylphenoxy)ethoxyethyl5-HT₁A ReceptorKi < 1 nM
2-(Pyrimidin-2-yl)piperazine4-NitrophenylMAO-AIC₅₀ = 23.10 µM
2-(Pyrimidin-2-yl)piperazineBenzhydrylMAO-AIC₅₀ = 24.14 µM
2-Aniline Pyrimidine-PiperazineEthylMer KinaseActivity Retained
2-Aniline Pyrimidine-PiperazineIsopropylMer KinaseActivity Retained

Effects of Carbon-Substituted Piperazines on Compound Activity and Specificity

While N-substitutions are common, modifications to the carbon atoms of the piperazine ring represent a more complex, yet potentially rewarding, strategy for drug design. nih.gov This approach introduces greater structural diversity and chirality, opening up unexplored chemical space. rsc.org Analysis of top-selling drugs reveals that the vast majority of piperazine-containing molecules have substituents only at the nitrogen positions, highlighting the novelty of carbon substitution. rsc.org

One example of a C-substituted piperazine derivative is MC1 (1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro [4.5]decano-7,9-dion), which contains a methyl group on the piperazine ring. This compound was found to raise cortical dopamine (B1211576) levels, an effect not observed in its non-C-methylated analogue, MM5. nih.gov This finding suggests that even a small alkyl substitution on the piperazine carbon framework can significantly alter the pharmacological profile, potentially by influencing the molecule's conformation or interaction with off-targets. nih.gov

Conformational and Stereoelectronic Considerations in Pyrimidine-Piperazine SAR

The three-dimensional shape and electronic properties of pyrimidine-piperazine derivatives are integral to their interaction with biological targets. The fused ring system of related scaffolds like pyrazolo[1,5-a]pyrimidines provides a rigid, planar framework amenable to chemical modification, where substitutions can significantly influence electronic properties and molecular conformation. nih.gov

Molecular modeling studies of pyrimidine-piperazine compounds often reveal key binding interactions. For instance, docking studies of 2,4-disubstituted pyrimidines indicate that the central pyrimidine ring serves as a suitable template for developing dual-activity inhibitors. nih.gov In the case of Mer/c-Met inhibitors, docking results showed that an amide group could form two crucial hydrogen bonds, while a benzene group on the substituted aniline could form stabilizing π-π interactions within the kinase's active site. nih.gov These stereoelectronic interactions—the precise arrangement of atoms and the distribution of electrons—are what ultimately govern the binding affinity and biological activity of the compound. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Derivatization and Optimization

In the pursuit of novel therapeutic agents, lead derivatization and optimization are critical steps that aim to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of 2-methyl-4-(piperazin-1-yl)pyrimidine, two powerful strategies employed by medicinal chemists are scaffold hopping and bioisosteric replacement. These approaches involve significant modifications to the core structure of the molecule to explore new chemical space, improve drug-like properties, and secure intellectual property.

Scaffold hopping is a strategy that involves replacing the central core of a molecule with a different chemical scaffold while retaining the essential pharmacophoric features responsible for biological activity. niper.gov.in This can lead to the discovery of novel series of compounds with improved properties such as enhanced metabolic stability, better solubility, or a more desirable safety profile. niper.gov.in Bioisosteric replacement, on the other hand, is the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity but potentially improved pharmacokinetic or toxicological characteristics. tcichemicals.com

The application of these strategies to derivatives of this compound allows for the systematic exploration of the chemical space around this privileged scaffold. The pyrimidine ring, the piperazine linker, and the methyl group can all be subject to modification, leading to a diverse range of new chemical entities with potentially improved therapeutic profiles.

One of the key objectives of scaffold hopping is to identify new core structures that can mimic the biological activity of the original lead compound while offering advantages in terms of physicochemical properties. For instance, in the optimization of a series of thieno[2,3-d]pyrimidine-based inhibitors, a scaffold hopping approach was successfully employed to identify furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum. nih.gov This strategy was driven by the need to improve properties such as lipophilicity. nih.gov The thieno[2,3-d]pyrimidine (B153573) scaffold offered a starting point with lower lipophilicity compared to other initial hits. nih.gov

In a similar vein, a hypothetical scaffold hopping exploration starting from a generic this compound could involve replacing the pyrimidine ring with other heterocyclic systems. The goal would be to maintain the key interactions with the biological target while altering properties like pKa, solubility, and metabolic stability. The following table illustrates potential scaffold hops for the pyrimidine core and their rationales.

Table 1: Hypothetical Scaffold Hopping Strategies for the this compound Core

Original ScaffoldHopped ScaffoldRationale for HoppingPotential Impact
PyrimidinePyridineReduce the number of nitrogen atoms to modulate basicity and potential for hydrogen bonding.May improve selectivity and alter pharmacokinetic profile.
PyrimidineTriazineIntroduce an additional nitrogen atom to explore different hydrogen bonding patterns and potentially increase polarity.Could enhance solubility and modulate target binding.
PyrimidineImidazo[1,2-a]pyrimidineCreate a fused ring system to introduce conformational rigidity and explore new binding interactions.May lead to increased potency and selectivity. acs.org
PyrimidinePyrazolo[1,5-a]pyrimidineAlter the electronic distribution and shape of the core while maintaining a bicyclic structure.Could improve metabolic stability and cell permeability. acs.org

Bioisosteric replacement is another powerful tool in lead optimization. It can be applied to various parts of the this compound structure. For example, the methyl group at the 2-position of the pyrimidine ring can be replaced with other small alkyl groups or functional groups to probe the steric and electronic requirements of the binding pocket.

A study on a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives explored the impact of varying the substituent on the piperazine ring. nih.gov Although the core pyrimidine is different, the study provides valuable insights into how modifications on the piperazine moiety can influence activity. The research demonstrated that a range of aryl substituents on the piperazine ring could be tolerated, leading to potent inhibitors of inflammatory caspases. nih.gov This highlights the potential for similar explorations with this compound derivatives.

The following data table presents findings from the study on 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives, illustrating the effect of modifying the aryl substituent on the piperazine ring on the inhibitory activity against caspase-1. This can serve as a model for potential modifications on a this compound scaffold.

Table 2: Structure-Activity Relationship of Aryl Piperazine Modifications on a 4-(Piperazin-1-yl)pyrimidine Scaffold

CompoundAryl Substituent (R)Caspase-1 K_i (μM)
1Phenyl0.25
24-Fluorophenyl0.18
34-Chlorophenyl0.15
44-Methylphenyl0.30
54-Methoxyphenyl0.45
62-Pyridyl0.80
73-Pyridyl0.65
84-Pyridyl0.50

Data is adapted from a study on 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives and is presented here for illustrative purposes of piperazine modification. nih.gov

The data suggests that small, electron-withdrawing groups on the phenyl ring of the piperazine substituent can be beneficial for activity, while larger or more polar groups like pyridyl substituents may lead to a slight decrease in potency.

Furthermore, bioisosteric replacements can be applied to the piperazine ring itself. For instance, replacing the piperazine with other cyclic amines like piperidine (B6355638) or homopiperazine (B121016) can alter the conformational flexibility and basicity of the molecule, which can have a significant impact on its biological activity and pharmacokinetic properties. A study on imidazolo[1,2-a]pyrimidine derivatives explored the replacement of a morpholine substituent with other cyclic amines, which led to variations in potency and solubility. acs.org

Pharmacological Relevance and Biological Target Engagement of 2 Methyl 4 Piperazin 1 Yl Pyrimidine Analogues in Vitro Studies

Spectrum of In Vitro Biological Activities

Beyond specific enzyme and receptor modulation, in vitro screening has revealed a broad spectrum of biological activities for 2-methyl-4-(piperazin-1-yl)pyrimidine analogues, including potentials against infectious diseases and in models of inflammation and neuroprotection.

The piperazinyl-pyrimidine scaffold has been explored for its ability to inhibit the growth of various microorganisms.

Antibacterial and Antifungal: A study involving the synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines evaluated their antimicrobial activity. nih.govnih.gov Several compounds showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov Similarly, certain analogues demonstrated significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at the same concentration. nih.gov

Antiviral: The broader class of pyrimidine (B1678525) derivatives has been extensively investigated for antiviral properties against a wide range of viruses, including influenza, herpes, hepatitis B and C, and HIV. nih.govresearchgate.net One study synthesized thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines and evaluated their antiviral potency. mdpi.com Compounds featuring a cyclopropylamino group showed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com However, a separate in vitro evaluation of a different series of pyrimidine analogues against HIV-1, HIV-2, and HCV found none of the tested compounds exhibited significant inhibition of viral replication. nih.gov

Antitubercular: As mentioned previously, the enzyme NDH-2 in Mycobacterium tuberculosis is a key target for quinolinyl pyrimidine derivatives. The pyrimidine motif itself is present in several antitubercular compounds that have entered clinical trials. ucl.ac.uk These molecules target various essential mycobacterial enzymes, highlighting the importance of the pyrimidine scaffold in the development of new agents against tuberculosis. ucl.ac.uknih.gov

Compound ClassActivityTested OrganismsKey Finding
2-(4-Methyl/Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidinesAntibacterialS. aureus, B. subtilis, E. coli, S. paratyphi-AGood activity observed at 40 μg/ml. nih.gov
2-(4-Methyl/Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidinesAntifungalA. niger, P. notatum, A. fumigatus, C. albicansSignificant activity observed at 40 μg/ml. nih.gov
4,7-Disubstituted pyrimido[4,5-d]pyrimidinesAntiviralHuman coronavirus 229E (HCoV-229E)Remarkable efficacy observed for specific analogues. mdpi.com

Protozoan parasites responsible for diseases like malaria and African trypanosomiasis are significant global health threats. Piperazinyl-pyrimidine analogues have emerged as promising candidates in the search for new antiprotozoal agents.

Antiplasmodial: Hybrid molecules combining a 4-aminoquinoline core with a pyrimidine ring via a piperazine (B1678402) linker have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Nearly all tested compounds were potent against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains, with IC₅₀ values in the low nanomolar to micromolar range. nih.gov One compound was found to be 5-fold more active than chloroquine against the D6 strain, while another was 53-fold more active than chloroquine against the W2 strain. nih.gov

Antitrypanosomal: Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising in vitro activity against Trypanosoma brucei rhodesiense, a causative agent of human African trypanosomiasis (sleeping sickness). escholarship.orgescholarship.orgnih.gov Several analogues in this series demonstrated antitrypanosomal activities with EC₅₀ values in the sub-micromolar range. escholarship.orgescholarship.orgnih.gov The most potent compound exhibited an EC₅₀ value of 0.5 µM, identifying this scaffold as a promising starting point for further development. escholarship.orgescholarship.orgnih.gov

Compound ClassActivityTarget OrganismReported Potency (IC₅₀/EC₅₀)
4-Aminoquinoline-pyrimidine piperazine hybridsAntiplasmodialP. falciparum (D6 strain)0.012 - 0.10 μM nih.gov
4-Aminoquinoline-pyrimidine piperazine hybridsAntiplasmodialP. falciparum (W2 strain)0.016 - 9.83 μM nih.gov
4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidinesAntitrypanosomalT. b. rhodesiense0.5 - 1.7 µM escholarship.org

The modulation of pathways involved in inflammation and neuronal cell death is another area where piperazinyl-pyrimidine analogues have shown potential in vitro.

Anti-inflammatory: The anti-inflammatory properties of pyrimidine derivatives have been linked to their ability to inhibit key enzymes in the inflammatory cascade. For example, certain pyrimidine derivatives have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). Other studies have focused on the inhibition of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response. Piperazine-linked pyrimidines have been developed as inhibitors of the p65 subunit of NF-κB in human breast cancer cells, demonstrating a mechanism that could be relevant to inflammatory conditions.

Neuroprotective: The piperazine moiety is common in compounds designed to have neuroprotective effects. Synthetic piperazine derivatives have been screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov One such derivative was found to have neuroprotective potential, attenuating the neurotoxic effects of aluminium chloride in vitro by lowering AChE activity and restoring levels of endogenous antioxidant enzymes. nih.gov Furthermore, novel arylpiperazine-sulphonamides have demonstrated neuroprotective properties in an in vitro model of Parkinson's disease by improving cell viability against neurotoxins that cause mitochondrial dysfunction and impair protein clearance. mdsabstracts.org

Antitumor Activity

Analogues of this compound have demonstrated significant in vitro antitumor activity across a diverse range of human cancer cell lines. These compounds, characterized by a core pyrimidine structure linked to a piperazine ring, have been the subject of numerous studies to evaluate their potential as cytotoxic agents.

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines: K562 (chronic myelogenous leukemia), Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma). nih.gov The evaluation, conducted using an MTT assay after a 24-hour exposure period, revealed that several compounds exhibited notable activity. Specifically, compounds designated as 6d, 6e, and 6i showed good cytotoxic activity against all tested cell lines except for K562, highlighting them as potential candidates for further anticancer research. nih.gov

Similarly, research into other piperazine-containing pyrimidine structures has shown broad antiproliferative action. One study detailed the synthesis of novel pyridine, pyran, and pyrimidine derivatives and tested them against 59 different human tumor cell lines. nih.gov Several of these compounds exhibited potent in vitro antitumor activity at low concentrations, with some showing high selectivity against leukemia cell lines. nih.gov

Further investigations into pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine ring also revealed remarkable anticancer activity. nih.gov When screened against the NCI-60 panel of human cancer cell lines, compounds featuring a piperazine acetamide linker showed potent growth inhibition, particularly against non-small cell lung, melanoma, leukemia, and renal cancer models. nih.gov One lead compound from this series, XVI (NSC no – 833644), demonstrated significant potency with GI50 values ranging from 1.17 to 18.40 μM across various cancer subpanels. nih.gov

The antitumor potential of piperazine derivatives extends to various cancer types, including breast cancer. Hybrid compounds combining 4-piperazinyl-quinoline with isatin have shown cytotoxicity against MDA-MB-468 and MCF-7 human breast cancer cell lines, with IC50 values ranging from 10.34 to 66.78 µM. unimi.it Another series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives displayed potent cytotoxic activity against multiple breast cancer cell lines (MCF-7, BT20, T47D, and CAMA-1), with IC50 values as low as 0.31 µM. unimi.it

The table below summarizes the in vitro antitumor activity of selected this compound analogues and related derivatives.

Mechanistic Studies of Biological Action (excluding human data)

The antitumor effects of this compound analogues are attributed to their engagement with various biological targets and pathways critical for cancer cell proliferation and survival. Mechanistic studies, excluding human data, have elucidated several key modes of action.

Inhibition of Protein Kinases

A prominent mechanism of action for this class of compounds is the inhibition of protein kinases, particularly those in the PI3K/Akt signaling pathway, which is frequently deregulated in cancer. researchgate.netacs.org

Akt Inhibition: A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as potent inhibitors of the Akt kinase (also known as Protein Kinase B). nih.gov Compounds 5q and 5t, for instance, demonstrated significant inhibitory potency against Akt1 with IC50 values of 18.0 and 21.3 nM, respectively. nih.gov This inhibition of Akt activity disrupts downstream signaling pathways that regulate cell growth and survival. researchgate.net Further optimization led to the discovery of pan-Akt inhibitors that effectively suppress the phosphorylation of Akt in cancer cells and induce apoptosis. nih.gov

JNK Signaling Pathway: Certain piperazin-2-yl-pyrimidine derivatives have been shown to exert their anticancer effects by targeting the c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.net One study found that their lead compound showed anticancer activity by activating phosphorylated JNK (p-JNK) in MCF-7 breast cancer cells. researchgate.net Molecular interaction studies supported this, showing a significant binding energy of the compound to JNK3. researchgate.net

Disruption of Microtubule Dynamics

Another well-defined mechanism for pyrimidine-based anticancer agents is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

Tubulin Polymerization Inhibition: Several series of substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization. acs.orgnih.gov One indole-pyrimidine compound, 4k, was found to be an excellent inhibitor of tubulin polymerization with an IC50 of 0.79 µM. nih.gov This compound was shown to competitively inhibit the binding of colchicine to tubulin, indicating that it acts at the colchicine-binding site. nih.gov This disruption of microtubule function leads to cell cycle arrest in the G2/M phase. acs.orgnih.gov

Unique Tubulin Interaction: A distinct mechanism was observed for a series of nih.govnih.govrsc.orgtriazolo[1,5-a]pyrimidines. These compounds uniquely promoted tubulin polymerization in vitro but, unlike taxanes, did not bind competitively with paclitaxel. Instead, they were found to inhibit the binding of vinca alkaloids to tubulin, suggesting a different mode of interaction with the microtubule system. acs.org

Interference with Pyrimidine Metabolism

As analogues of natural pyrimidines, these compounds can interfere with the synthesis and metabolism of nucleotides, which are essential for DNA and RNA synthesis in highly proliferating cancer cells. taylorandfrancis.com The de novo pyrimidine synthesis pathway is often upregulated in cancer cells to meet the high demand for nucleic acids. frontiersin.org By mimicking natural pyrimidines, these analogues can be incorporated into metabolic pathways, leading to the synthesis of fraudulent nucleotides, inhibition of key enzymes like thymidylate synthase, and ultimately, the disruption of DNA synthesis and repair, triggering cell death. taylorandfrancis.comfrontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling in the Study of 2 Methyl 4 Piperazin 1 Yl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its stability and reactivity. Density Functional Theory (DFT) is a widely employed method for these calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G++(d,p) or 6-31+G(d,p) to achieve a balance between accuracy and computational cost. irjweb.comnih.govphyschemres.org

For 2-Methyl-4-(piperazin-1-YL)pyrimidine, DFT calculations can elucidate its optimized molecular geometry and electronic structure. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and a greater propensity for charge transfer to occur within the molecule. nih.govresearchgate.netnih.gov

Analysis of the HOMO and LUMO orbital distributions helps identify the most reactive sites within the molecule, highlighting potential regions for electrophilic and nucleophilic attacks. researchgate.net Other quantum chemical parameters derived from these energies, such as ionization potential, electron affinity, electronegativity, and global hardness, further characterize the molecule's reactivity profile. researchgate.net For pyrimidine (B1678525) derivatives, a significant energy gap is often associated with good chemical stability. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

ParameterDefinitionSignificance in Molecular Reactivity
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability; higher energy indicates a better electron donor.
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability; lower energy indicates a better electron acceptor.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron. High value indicates chemical stability. researchgate.net
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added. High value indicates a greater likelihood to accept electrons. researchgate.net
Electronegativity (χ) χ = (I + A) / 2Measures the power of an atom or group to attract electrons.
Global Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. impactfactor.orgmdpi.com This method is crucial for understanding drug-receptor interactions and for predicting the binding affinity, which is often expressed as a docking score. nih.govresearchgate.net For this compound, molecular docking can be used to screen for potential biological targets and to elucidate its mechanism of action at an atomic level.

The general process involves preparing the 3D structures of both the ligand (the pyrimidine derivative) and the target protein, which is often retrieved from a repository like the Protein Data Bank (PDB). mdpi.com The docking algorithm then explores various possible binding poses of the ligand within the active site of the protein, calculating the binding energy for each pose.

Derivatives of pyrimidine and piperazine (B1678402) have been shown to interact with a wide array of biological targets, including:

Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and cancer. nih.govnih.gov

G-Protein-Coupled Receptors (GPCRs): Including adenosine (B11128) A2A receptors, which are targets for neurodegenerative diseases. mdpi.com

Enzymes: Like Bcl-2 in cancer pathways or microbial enzymes such as E. coli DNA gyrase. mdpi.comresearchgate.net

Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, the nitrogen atoms in the pyrimidine and piperazine rings can act as hydrogen bond acceptors, while the aromatic rings can participate in hydrophobic and stacking interactions with amino acid residues in the target's binding pocket. nih.govnih.gov These insights are vital for lead optimization, allowing for structural modifications to enhance binding affinity and selectivity.

Table 2: Potential Biological Targets for Pyrimidine Derivatives and Key Interactions

Target ClassExample Target Protein (PDB ID)Potential Therapeutic AreaKey Interaction Types
Kinases FLT3 (6JQR) acs.org, VEGFR-2 nih.govCancerHydrogen bonds, π-π stacking, hydrophobic interactions
Receptors Adenosine A2A Receptor mdpi.comNeurodegenerative DisordersHydrogen bonds, salt bridges
Enzymes Bcl-2 (5VO4) mdpi.com, E. coli protein (1KZN) impactfactor.orgCancer, Infectious DiseasesHydrogen bonds, hydrophobic interactions

In Silico ADME Profiling and Pharmacokinetic Property Prediction

Before a compound can become a viable drug, it must exhibit acceptable pharmacokinetic properties, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME profiling uses computational models to predict these properties, allowing for the early identification of candidates with poor pharmacokinetics and reducing late-stage attrition in drug development. mdpi.commdpi.com

For this compound, various ADME parameters can be predicted using specialized software and web servers (e.g., SwissADME, admetSAR). impactfactor.orgmdpi.com

Absorption: This is often predicted by evaluating parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. mdpi.com Water solubility and lipophilicity (logP) are also key determinants of oral absorption. impactfactor.org

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. nih.gov High PPB can affect the free concentration of the drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system. nih.gov

Metabolism: A crucial aspect is the compound's potential interaction with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are responsible for metabolizing the majority of drugs. mdpi.com Predictions determine if the compound is a substrate or inhibitor of these enzymes, which helps to foresee potential drug-drug interactions. mdpi.com

Excretion: Total clearance (CLtot) and half-life (T1/2) are predicted to understand how long the compound remains in the body. mdpi.com

These predictions provide a comprehensive profile of the compound's likely behavior in the body, guiding its prioritization and further development. afjbs.com

Table 3: Key In Silico ADME/Tox Predictions for Drug Candidates

ADME/Tox ParameterDescriptionDesired Characteristic for Oral Drugs
Human Intestinal Absorption (HIA) Percentage of drug absorbed from the gut.High
Caco-2 Permeability An in vitro model for intestinal absorption.High permeability
Blood-Brain Barrier (BBB) Penetration Ability to cross the BBB and enter the central nervous system.Target-dependent (Yes for CNS drugs, No for others)
CYP450 Inhibition Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4).No inhibition is generally preferred to avoid drug interactions. mdpi.com
Plasma Protein Binding (PPB) The extent to which a drug binds to proteins in the blood.Moderate (highly variable depending on drug)
Hepatotoxicity Potential to cause liver damage.Low or no toxicity

Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. mdpi.commdpi.com

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Collection: Assembling a group of structurally related compounds with experimentally measured biological activities (e.g., IC50 values). mdpi.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity), or topological (e.g., polar surface area). mdpi.comimist.ma

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN) to build an equation that relates the descriptors to the biological activity. nih.gov

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. mdpi.com

QSAR studies on pyrimidine and piperazine derivatives have shown that descriptors such as LUMO energy, molar refractivity, and topological polar surface area can be significantly correlated with their biological activity. mdpi.com The resulting QSAR model can then guide the rational design of new derivatives with potentially enhanced activity. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorInformation Encoded
Electronic LUMO Energy (ELUMO)Electron-accepting ability, reactivity mdpi.com
Steric Molar Refractivity (MR)Molecular volume and polarizability mdpi.com
Topological Polar Surface Area (PSA)Surface area of polar atoms, related to permeability mdpi.com
Thermodynamic LogPLipophilicity, partitioning between water and octanol (B41247) imist.ma
Structural Number of H-bond AcceptorsPotential for hydrogen bonding interactions imist.ma

Physicochemical Similarity Analysis and Drug-Likeness Assessment for Compound Prioritization

During the early phases of drug discovery, it is essential to prioritize compounds that possess "drug-like" properties to maximize the chances of success in later clinical stages. Drug-likeness is a qualitative concept used to assess whether a compound has favorable physicochemical properties to be an orally active drug.

A common method for this assessment is the use of established rules, such as Lipinski's Rule of Five. impactfactor.org This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

For this compound and its analogs, these parameters can be easily calculated. impactfactor.org Additionally, other properties like the number of rotatable bonds (should generally be ≤ 10) and the topological polar surface area (TPSA, should generally be ≤ 140 Ų) are also considered to evaluate molecular flexibility and permeability. impactfactor.org

Software tools can generate a "drug-likeness model score," which provides a combined assessment based on multiple physicochemical properties. researchgate.net This analysis, along with similarity searches against databases of known drugs, helps in prioritizing compounds that have a higher probability of becoming successful therapeutic agents. mdpi.com

Table 5: Drug-Likeness Profile based on Lipinski's Rule of Five

PropertyLipinski's GuidelineSignificance
Molecular Weight (MW) ≤ 500 DaInfluences absorption and diffusion.
LogP ≤ 5Measures lipophilicity, affecting solubility and permeability.
H-Bond Donors ≤ 5Impacts permeability and binding.
H-Bond Acceptors ≤ 10Impacts permeability and binding.

Future Directions and Research Perspectives for 2 Methyl 4 Piperazin 1 Yl Pyrimidine

Development of Advanced Synthetic Strategies for Novel Analogues with Tailored Properties

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the demand for novel analogues with specific, tailored properties necessitates the development of more advanced and efficient synthetic strategies. nih.gov Traditional methods for creating 2-aminopyrimidines often involve the condensation of dielectrophiles with dinucleophiles like guanidine (B92328). nih.gov Similarly, 2-alkylaminopyrimidines can be synthesized through the aminolysis of various pyrimidine precursors. nih.gov

However, to create a diverse library of 2-Methyl-4-(piperazin-1-YL)pyrimidine analogues, researchers are exploring more sophisticated approaches. These include:

Green Chemistry Approaches: The use of environmentally benign methods, such as ultrasonic irradiation in aqueous media, is gaining traction for the synthesis of pyrimidine derivatives. semanticscholar.org This approach not only reduces the environmental impact but can also lead to higher yields and shorter reaction times. semanticscholar.org

Combinatorial Synthesis: High-throughput combinatorial synthesis allows for the rapid generation of a large number of diverse analogues. This is particularly useful for exploring the structure-activity relationships (SAR) of the this compound scaffold.

Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The pyrimidine and piperazine (B1678402) moieties of the title compound can serve as starting fragments for FBDD campaigns.

The development of these advanced synthetic strategies will be crucial for generating novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Synthetic Strategies for Pyrimidine Derivatives

StrategyDescriptionAdvantages
Condensation Reactions Convergent synthesis involving the reaction of dielectrophiles with dinucleophiles. nih.govWell-established and versatile. nih.gov
Nucleophilic Substitution Replacement of leaving groups on the pyrimidine ring with various nucleophiles. nih.govAllows for the introduction of diverse functional groups.
Green Synthesis Utilization of environmentally friendly reaction conditions, such as ultrasound. semanticscholar.orgReduced environmental impact, potentially higher yields. semanticscholar.org

Rational Design of Multi-Targeting Ligands for Complex Biological Pathways

Many diseases, particularly complex ones like cancer, involve multiple biological pathways. nih.gov Consequently, there is a growing interest in the development of multi-targeting ligands that can simultaneously modulate several targets, potentially leading to improved therapeutic efficacy and safety. nih.govacs.org The this compound scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs). nih.gov

The rational design of MTDLs involves several strategies:

Pharmacophore Hybridization: This approach involves combining the key pharmacophoric features of two or more known ligands into a single molecule. researchgate.net

Scaffold Hopping: This strategy entails replacing the core scaffold of a known inhibitor with a new one, such as the pyrimidine-piperazine scaffold, while retaining the key binding interactions.

Structure-Based Design: Utilizing the three-dimensional structures of target proteins, medicinal chemists can design ligands that fit precisely into the binding sites of multiple targets.

A notable example is the development of dual BET-kinase degraders. acs.org By using the scaffold of a dual-target inhibitor, researchers have created novel degraders that can simultaneously target kinases and BET family proteins, offering a potential strategy to overcome drug resistance in leukemia. acs.org

Table 2: Strategies for Designing Multi-Targeting Ligands

StrategyDescriptionKey Consideration
Pharmacophore Merging Combining pharmacophores from two ligands when binding sites share similar endogenous substrates. acs.orgEnsuring the merged molecule retains affinity for both targets.
Pharmacophore Fusion Directly fusing two key pharmacophores when binding sites are large or adjacent. acs.orgMaintaining the correct orientation of the pharmacophores.
Linked-Pharmacophore Connecting two pharmacophores with a linker when binding regions are small and deep. acs.orgThe linker should not negatively impact binding.

Exploration of Novel Biological Targets and Therapeutic Areas for Pyrimidine-Piperazine Scaffolds

The pyrimidine-piperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. researchgate.netnih.gov While this scaffold has been extensively explored for certain therapeutic areas, there remains significant potential to investigate its activity against novel targets and in new disease indications. nih.govnih.gov

The piperazine moiety, in particular, contributes to the scaffold's versatility by influencing properties like solubility, basicity, and conformational flexibility, which are crucial for modulating pharmacokinetic and pharmacodynamic properties. nih.gov

Current research has shown the potential of pyrimidine-piperazine derivatives in a range of therapeutic areas, including:

Anticancer Agents: Many pyrimidine derivatives are potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are key regulators of the cell cycle. nih.govnih.gov For instance, 4-(piperazin-1-yl)pyrimidines have been developed as irreversible menin inhibitors for the treatment of acute myeloid leukemia (AML). nih.gov

Antimicrobial Agents: The piperazine moiety is a common component in antibacterial drug scaffolds. researchgate.net

Central Nervous System (CNS) Disorders: The physicochemical properties of the piperazine ring make it a valuable component in drugs targeting the CNS.

Future research should focus on screening this compound and its analogues against a broader range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic diseases.

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery and Optimization

The integration of computational (in silico) and experimental approaches is revolutionizing the drug discovery process. This synergy allows for a more rational and efficient design and optimization of lead compounds.

Key in silico methods include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein, providing insights into the binding mode and potential interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel analogues. mdpi.com

ADME/Tox Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the discovery process. researchgate.netmdpi.com

These computational predictions are then validated and refined through experimental studies, such as in vitro biological assays and in vivo animal models. For example, in the development of new antitumor agents, molecular docking can be used to predict how 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives bind to CDK9 and CDK12. nih.govresearchgate.net The most promising compounds identified through docking can then be synthesized and tested for their anticancer activity in cell lines. nih.govresearchgate.net This iterative cycle of design, prediction, synthesis, and testing can significantly accelerate the identification of potent and drug-like candidates. nih.govresearchgate.net

Q & A

Q. What are the key physicochemical properties of 2-methyl-4-(piperazin-1-yl)pyrimidine, and how do they influence experimental design?

The compound exhibits a predicted boiling point of 582.4±60.0 °C and a density of 1.235±0.06 g/cm³, suggesting stability under high-temperature conditions. Its pKa (13.23±0.10) indicates strong basicity, which impacts solubility in aqueous buffers and formulation strategies for biological assays. Researchers should account for these properties when designing solubility studies or pharmacokinetic experiments .

Q. What synthetic strategies are employed to prepare this compound derivatives?

A common approach involves nucleophilic substitution at the pyrimidine ring. For example, coupling piperazine with 4-chloro-2-methylpyrimidine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). Purification typically involves column chromatography using gradients of ethyl acetate and hexane .

Q. How is structural confirmation performed for this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For routine analysis, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used. Key NMR signals include pyrimidine protons (δ 8.5–9.0 ppm) and piperazine protons (δ 2.5–3.5 ppm). IR spectroscopy can confirm secondary amine stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance PI3K inhibitor potency?

Inhibitor design often targets the hinge region of PI3Kα. Modifications include:

  • Lipophilic substituents : Adding groups like morpholine or thienopyrimidine (e.g., GDC-0941) improves binding affinity .
  • Solubility enhancers : Introducing sulfonyl or methoxy groups balances lipophilicity and aqueous solubility.
  • Bioisosteric replacements : Replacing pyrimidine with pyridazine retains activity while altering metabolic stability .
    Rational design requires molecular docking studies and SAR analysis using enzyme inhibition assays (IC₅₀) .

Q. How can contradictory solubility and permeability data be resolved in pharmacokinetic studies?

Contradictions often arise from assay conditions. For example:

  • Solubility-pH dependence : Use biorelevant media (e.g., FaSSIF/FeSSIF) mimicking gastrointestinal pH gradients.
  • Permeability discrepancies : Compare PAMPA (artificial membrane) with Caco-2 (cell-based) models to distinguish passive diffusion vs. transporter-mediated uptake.
  • Prodrug strategies : Esterification of the piperazine nitrogen improves lipophilicity for CNS penetration .

Q. What analytical methods are critical for detecting impurities in this compound?

Pharmaceutical-grade purity requires HPLC-MS with charged aerosol detection (CAD) to identify:

  • Synthesis intermediates : e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine (Impurity G) .
  • Degradation products : Oxidative byproducts (e.g., N-oxides) under accelerated stability conditions (40°C/75% RH) .
    Method validation must adhere to ICH Q2(R1) guidelines for specificity, linearity, and LOQ ≤ 0.1% .

Q. How do piperazine ring substitutions affect biological activity?

Systematic SAR studies reveal:

  • N-Methylation : Reduces hERG liability but may decrease solubility.
  • Aryl substitutions : Para-chlorophenyl groups enhance target affinity (e.g., kinase inhibition) but increase metabolic clearance.
  • Spirocyclic constraints : Improves selectivity for GPCRs over off-target receptors .
    Quantitative structure-activity relationship (QSAR) models using Hammett constants or π-hydrophobic parameters guide optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.